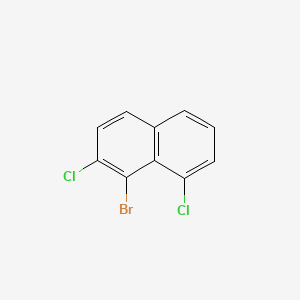
1-Bromo-2,8-dichloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,8-dichloronaphthalene is an organic compound with the molecular formula C10H5BrCl2 It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1, 2, and 8 positions on the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2,8-dichloronaphthalene typically involves the selective bromination and chlorination of naphthalene derivatives. One common method includes the reaction of 1-bromonaphthalene with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 8 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial production methods may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-Bromo-2,8-dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalene derivatives .
Applications De Recherche Scientifique
1-Bromo-2,8-dichloronaphthalene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed halogenation reactions, providing insights into the mechanisms of halogenase enzymes.
Medicine: Research into its potential as a precursor for the development of new drugs, particularly those targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1-Bromo-2,8-dichloronaphthalene exerts its effects is primarily through its ability to participate in halogenation reactions. The bromine and chlorine atoms on the naphthalene ring can interact with various molecular targets, influencing the reactivity and stability of the compound. These interactions can affect the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways and processes .
Comparaison Avec Des Composés Similaires
1-Bromo-2,8-dichloronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
1-Bromo-8-chloronaphthalene: Similar in structure but with chlorine at the 8 position only.
1,5-Dibromo-4,8-dichloronaphthalene: Contains additional bromine atoms, leading to different reactivity and applications.
1-Bromo-2-chloronaphthalene: Lacks one chlorine atom compared to this compound, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
1-bromo-2,8-dichloronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNRXAGYMJFDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














